molecular formula C24H29ClFN3O3S B297778 4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE

4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B297778
M. Wt: 494 g/mol
InChI Key: WKHAKEJCSXUZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, cyclohexylamine, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclohexylbenzamide: Shares the cyclohexyl and chlorobenzene moieties but lacks the piperazine and fluorophenyl groups.

    N-(4-bromo-phenyl)-2-chloro-benzamide: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness

4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and fluorophenyl group distinguishes it from other similar compounds, potentially enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C24H29ClFN3O3S

Molecular Weight

494 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C24H29ClFN3O3S/c25-19-10-12-21(13-11-19)33(31,32)29(20-6-2-1-3-7-20)18-24(30)28-16-14-27(15-17-28)23-9-5-4-8-22(23)26/h4-5,8-13,20H,1-3,6-7,14-18H2

InChI Key

WKHAKEJCSXUZDJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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